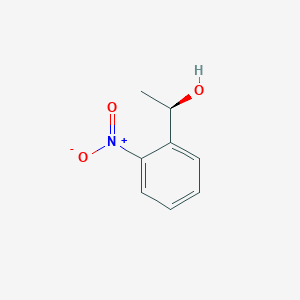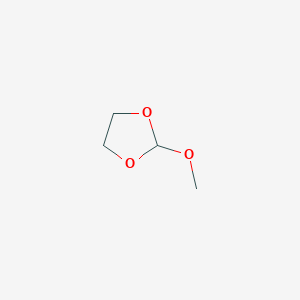
2-Methoxy-1,3-dioxolane
Descripción general
Descripción
2-Methoxy-1,3-dioxolane, also known as MDO, is a cyclic ether compound that is used in a variety of applications in the scientific research field. It has been used in a range of applications, including as a solvent, as a reagent in chemical synthesis, and as a catalyst in various reactions. MDO is a versatile compound that has been used in a variety of fields, such as biochemistry, pharmacology, and organic chemistry.
Aplicaciones Científicas De Investigación
Vibrational Spectroscopy and Quantum Chemical Studies : MDOL has been extensively investigated through vibrational spectroscopy combined with quantum chemical studies. This includes analysis through FT-IR and FT-Raman spectroscopy, and theoretical studies using density functional theory (DFT) and time-dependent DFT approaches. These studies help in understanding the structural and electronic properties of MDOL (Prabaharan & Xavier, 2015).
Organic Synthesis and Cyclodimerization : MDOL plays a role in the cyclodimerization of styrene oxides, leading to the formation of 2,4-disubstituted 1,3-dioxolanes. This process is influenced by the presence of methoxy substituents, which can prevent certain reaction pathways (Mazimba, Majinda, & Masesane, 2009).
Chiral Template Preparation : A practical and stereoselective method has been developed for the preparation of cis-2-substituted 5-methyl-1,3-dioxolan-4-ones using MDOL as an intermediate. This method is significant in the field of chiral chemistry (Nagase, Oguni, Misaki, & Tanabe, 2006).
Crystal Structure Analysis : Research has been conducted on the synthesis and crystal structure of compounds involving MDOL. This includes studies on stereochemistry and intermolecular interactions, which are important in understanding the material properties of MDOL-based compounds (Li, Wang, & Chen, 2001).
Polymer Science and Liquid Crystals : MDOL derivatives have been studied for their role in enhancing the dielectric and optical anisotropy in tolane-liquid crystals. These findings are significant for applications in liquid crystal display technologies (Chen, Jiang, Jian, An, Chen, & Chen, 2015).
Electrochemistry : The impact of MDOL on the physical and electrolytic properties of propylene carbonate has been investigated. Such studies are important for understanding the behavior of electrolytic solutions and their applications in energy storage and conversion (Nambu, Kobayashi, Kobayashi, Takahashi, & Sasaki, 2013).
Safety Assessment in Food Contact Materials : MDOL has been assessed for its safety as a polymer production aid in the manufacture of fluoropolymers used in food contact materials. Understanding its migration and degradation products is crucial for ensuring consumer safety (Flavourings, 2014).
Catalysis and Organic Reactions : MDOL has been involved in catalytic processes, such as the hydroxyacylation of alkenes. These studies are valuable for developing new synthetic routes in organic chemistry (Hirano, Iwahama, Sakaguchi, & Ishii, 2000).
Safety and Hazards
2-Methoxy-1,3-dioxolane is classified as a flammable liquid (Flam. Liq. 3) with a flash point of 34 °C (closed cup) . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .
Mecanismo De Acción
Target of Action
It has been shown to react with silylated thymine and trimethylsilyl triflate
Mode of Action
It has been shown to react with silylated thymine and trimethylsilyl triflate to give the acyclic formate ester 1-[2-(formyloxy)ethyl]thymine rather than 1-(1,3-dioxolan-2-yl)thymine . This suggests that the compound may act as a reagent in organic synthesis, particularly in the formation of formate esters.
Biochemical Pathways
Its reaction with silylated thymine and trimethylsilyl triflate suggests that it may be involved in the synthesis of formate esters
Pharmacokinetics
Its molecular weight of 1041045 suggests that it may have good bioavailability due to its relatively small size
Result of Action
Its ability to react with silylated thymine and trimethylsilyl triflate to form formate esters suggests that it may have potential applications in organic synthesis.
Propiedades
IUPAC Name |
2-methoxy-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-5-4-6-2-3-7-4/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAYTNFBRROPJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1OCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173362 | |
| Record name | 2-Methoxy-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80173362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19693-75-5 | |
| Record name | 2-Methoxy-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19693-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-1,3-dioxolane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019693755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxy-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80173362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.285 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for 2-methoxy-1,3-dioxolane?
A1: this compound has the molecular formula C4H8O3 and a molecular weight of 104.12 g/mol []. Key spectroscopic data include: * Boiling Point: 129 °C []* Density: 1.092 g cm-3 []* Solubility: Soluble in alcohol, acetone, THF, CH2Cl2 []
Q2: How is this compound typically used in organic synthesis?
A2: this compound is primarily employed as a mild acetalization agent and as a protected formyl group synthon []. For instance, it can react with silylated nucleobases to yield [4,5-bis(hydroxymethyl)-1,3-dioxolan-2-yl]nucleosides, demonstrating its utility in synthesizing novel nucleoside analogs [, ].
Q3: Can you explain the reaction of this compound with glycerol and its significance?
A3: This reaction leads to the formation of 4-(dimethoxymethoxy)methyl)-2-methoxy-1,3-dioxolane []. This glycerol-based orthoester is significant because it represents a valuable pathway for glycerol valorization, converting glycerol into useful chemical intermediates.
Q4: What catalytic systems have proven effective in facilitating the reaction between this compound and glycerol?
A4: Both Brønsted and Lewis acid catalysts have demonstrated the ability to accelerate the reaction equilibrium between this compound and glycerol []. Specifically, Brønsted acidic ionic liquids such as BSMImHSO4 and BSMImBr have been identified as highly effective catalysts for promoting this reaction [].
Q5: How does the structure of this compound derivatives influence their reactivity in acylation reactions?
A5: The stereochemistry of this compound derivatives significantly impacts their reactivity in acylation reactions, particularly with silyl enol ethers [, ]. Research has shown that while both Z and E silyl enol ethers react with chiral orthoesters derived from this compound, the stereoselectivity of the reaction differs [, ]. Z isomers result in a 1:1 ratio of diastereoisomeric monoprotected 1,3-diketones, whereas E isomers yield excellent stereoselectivity [, ]. This highlights the importance of controlling the double bond configuration in these reactions.
Q6: Has this compound been investigated in computational chemistry studies?
A6: Yes, this compound has been the subject of various computational chemistry investigations []. Researchers have utilized density functional theory (DFT) calculations to explore its vibrational spectroscopic properties, electronic structure, and thermodynamic properties [].
Q7: Are there any established analytical methods for the detection and quantification of this compound?
A7: this compound can be analyzed using techniques like gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy [, , , ]. Its presence in complex mixtures, such as distilled liquors, has been identified and quantified using headspace-solid-phase microextraction (HS-SPME) coupled with GC-mass spectrometry (GC-MS) [].
Q8: What are the safety considerations and handling precautions associated with this compound?
A9: this compound is a flammable liquid and should be handled with care []. It is moisture-sensitive and incompatible with oxidizing agents and strong acids []. Proper safety precautions, including the use of personal protective equipment and handling in a well-ventilated area, should be followed.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


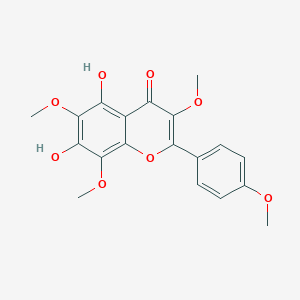
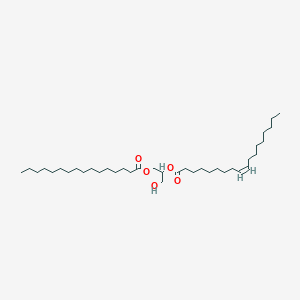
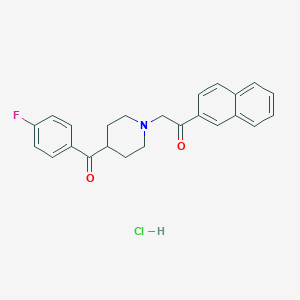
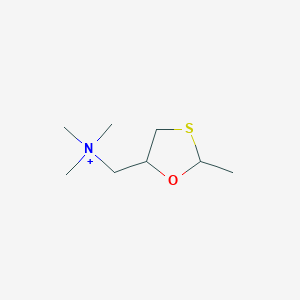

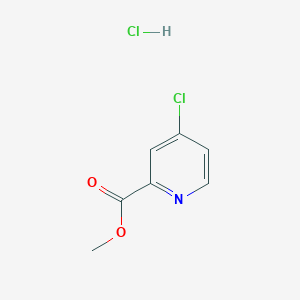
![rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B17520.png)
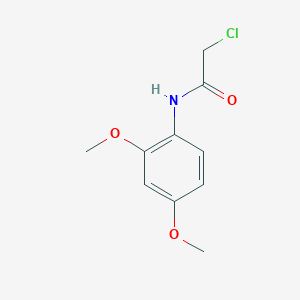

![6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B17532.png)
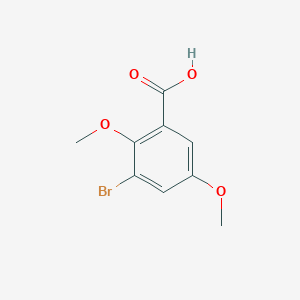
![10-[(2R,3R,4S)-5-dihydroxyphosphinothioyloxy-2,3,4-trihydroxypentyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione](/img/structure/B17539.png)
